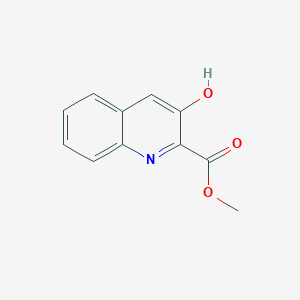
Methyl 3-hydroxyquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 3-hydroxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Docking Studies and Hepatitis B Virus Inhibition : Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related compound, has been studied for its potential as a Hepatitis B Virus replication inhibitor. This compound was synthesized and characterized through various analytical techniques, including NMR, LC/MS, and X-ray diffraction. Molecular docking simulations suggested its efficacy as an inhibitor, which was confirmed by experimental in vitro studies (Kovalenko et al., 2020).
Synthesis Routes for 3-hydroxyquinoline-2-carboxylic Acid : A paper by Riego et al. discussed a new and convenient route for synthesizing 3-hydroxyquinoline-2-carboxylic acid, which is a key precursor in the synthesis of Methyl 3-hydroxyquinoline-2-carboxylate. This method involved a four-step procedure starting from 3-hydroxyquinoline (Riego et al., 2005).
Synthesis of 3-Substituted 4-Hydroxyquinolin-2(1H)-ones : A study by Detsi et al. described a new route to synthesize 3-substituted 4-hydroxyquinolin-2(1H)-ones, compounds with significant biological importance. This process involved the C-acylation of active methylene compounds (Detsi et al., 1996).
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : A study demonstrated the use of carboxylic acid derivatives in palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds. This research contributes to the broader understanding of the chemical transformations relevant to this compound (Shabashov & Daugulis, 2010).
Spectroelectrochemistry of Bioactive Hydroxyquinolines : The oxidation mechanism of selected hydroxyquinoline carboxylic acids was studied, contributing to a deeper understanding of the electrochemical and spectroelectrochemical behavior of hydroxyquinolines, a class of compounds closely related to this compound (Sokolová et al., 2015).
Synthesis of Isoquinoline-3-carboxylate : A study by Liao et al. outlined a new method for synthesizing isoquinoline-3-carboxylate, which is structurally similar to this compound. This research adds to the understanding of synthesis techniques for related compounds (Liao, Guan, & Liu, 2008).
Propriétés
IUPAC Name |
methyl 3-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-9(13)6-7-4-2-3-5-8(7)12-10/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWVRYCGVIPOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



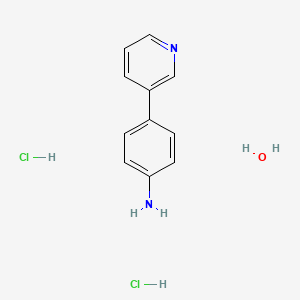
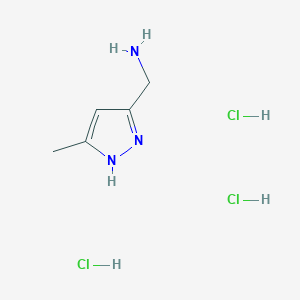

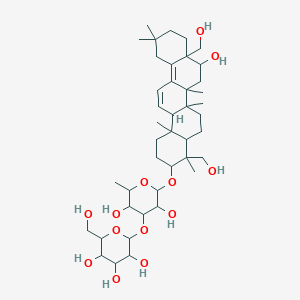
![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)
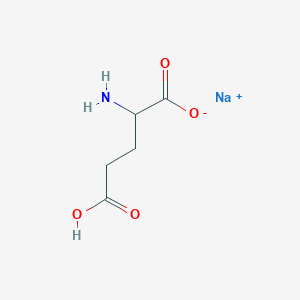
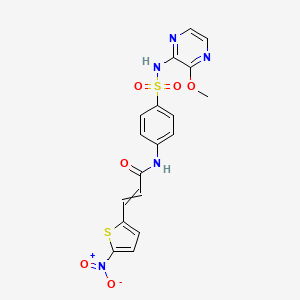
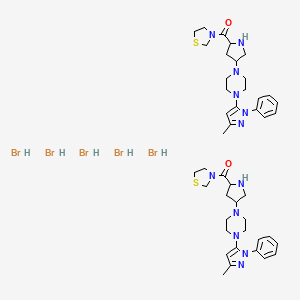

![5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8056735.png)

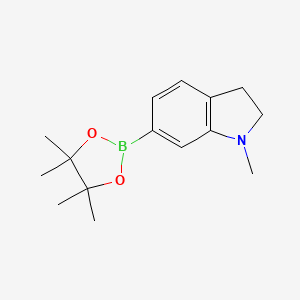
![6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8056764.png)
